(4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Historical Development of Isoquinoline Derivatives in Neuropharmacology
Isoquinoline alkaloids have been integral to neuropharmacology since the 19th century, with early studies identifying their interactions with neurotransmitter systems. Natural isoquinolines, such as papaverine and morphine, demonstrated vasodilatory and analgesic properties, respectively, laying the groundwork for synthetic derivatization. By the mid-20th century, synthetic isoquinoline derivatives emerged as tools for probing glutamate receptor physiology, particularly NMDA receptors, which are critical for synaptic plasticity and learning. The tetrahydroisoquinoline scaffold gained prominence due to its structural compatibility with NMDA receptor ligand-binding domains, enabling the development of subtype-selective modulators.
Discovery and Characterization of (4-Chlorophenyl)(6,7-Dimethoxy-1-((2-Methoxyphenoxy)Methyl)-3,4-Dihydroisoquinolin-2(1H)-yl)Methanone
The compound was synthesized through strategic modifications of the 3,4-dihydroisoquinoline core to enhance GluN2C/D subunit selectivity. Key structural features include:
- 4-Chlorophenyl group : Optimizes hydrophobic interactions within the allosteric binding pocket.
- 6,7-Dimethoxy substitutions : Improve solubility and stabilize receptor-ligand interactions via hydrogen bonding.
- 2-Methoxyphenoxymethyl side chain : Enhances selectivity for GluN2C/D over GluN2A/B subunits.
Table 1: Comparative Efficacy of Select NMDA Receptor Modulators
| Compound | Target Subunits | EC₅₀ (µM) | Selectivity Ratio (GluN2C/D vs. GluN2A/B) |
|---|---|---|---|
| (4-Chlorophenyl)...* | GluN2C/D | 2.7–2.8 | >100 |
| QTO-5,6,7-trichloro | Glycine site | 0.007 | N/A |
| CIQ | GluN2C/D | 2.7–2.8 | >50 |
*Structural analog data inferred from pharmacological studies on related compounds.
Electrophysiological assays in Xenopus oocytes expressing recombinant NMDA receptors demonstrated a 2.7–2.8 µM EC₅₀ for potentiating GluN2C/D-containing receptors, with minimal activity at GluN2A/B subtypes. Molecular docking studies suggest that the 2-methoxyphenoxy group occupies a hydrophobic subpocket unique to GluN2C/D, explaining its subtype specificity.
Significance in NMDA Receptor Subtype-Selective Pharmacology
GluN2C/D subunits are enriched in the striatum, thalamus, and cerebellum, implicating them in motor coordination and neuropsychiatric disorders. Unlike pan-NMDA receptor antagonists, which cause cognitive side effects, GluN2C/D-selective modulators like this compound enable precise targeting of pathways involved in Parkinson’s disease and schizophrenia. For example, in a 6-hydroxydopamine-induced Parkinson’s model, the compound restored long-term potentiation (LTP) in the striatum (161.8 ± 14.8% baseline recovery), highlighting its potential to address dopaminergic dysfunction without disrupting global NMDA signaling.
Position within the Current Landscape of NMDA Receptor Research
Current NMDA receptor research prioritizes subunit-specific therapeutics to minimize adverse effects. While competitive antagonists like QTOs exhibit nanomolar affinity, their lack of subunit selectivity limits clinical utility. In contrast, this compound’s positive allosteric modulation offers advantages:
- Pathway-specific enhancement : Augments NMDA currents only in circuits expressing GluN2C/D subunits.
- Neuroplasticity rescue : Reverses LTP deficits in dopamine-depleted striatal slices.
- Behavioral correlation : Reduces forelimb-use asymmetry in Parkinsonian mice at 10–20 mg/kg.
Ongoing studies explore its applications in epilepsy and depression, where GluN2D dysfunction is implicated.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-18(20)12-13-28(21)26(29)17-8-10-19(27)11-9-17/h4-11,14-15,21H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFFZZKCQXRVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that belongs to the isoquinoline class. Its structure includes multiple functional groups, notably methoxy and chlorophenyl moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a bicyclic isoquinoline framework characterized by:
- Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Methoxy Groups : Often correlate with antioxidant properties and increased solubility.
- Phenoxy Substituent : May facilitate interactions with various receptors or enzymes.
1. Antioxidant Properties
Research indicates that compounds with methoxy substitutions exhibit significant antioxidant activity. The presence of methoxy groups in this compound suggests a potential for scavenging free radicals, thus protecting cells from oxidative stress.
3. Neuroprotective Effects
Some isoquinoline derivatives demonstrate neuroprotective properties by safeguarding neuronal cells against oxidative damage and apoptosis. This compound's structural features may enhance its ability to interact with neuroprotective pathways.
Comparative Analysis
The following table compares this compound to other isoquinoline derivatives based on their notable biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 6-Methoxyisoquinoline | Structure | Antioxidant |
| 7-Hydroxyisoquinoline | Structure | Antimicrobial |
| 1-(4-Chlorophenyl)isoquinoline | Structure | Anticancer |
This comparison highlights the diverse biological activities associated with structurally similar compounds, emphasizing the potential therapeutic applications of (4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone.
Synthesis Methods
The synthesis of this compound can be approached through several organic reactions:
- Nucleophilic Substitution : Used to introduce methoxy and phenoxy groups.
- Electrophilic Aromatic Substitution : Facilitates the incorporation of the chlorophenyl group.
- Final Cyclization : Forms the isoquinoline core under controlled conditions.
These methods are essential for producing the compound in sufficient yield and purity for further biological testing.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The specific compound under discussion has been evaluated for its potential as a COX-II inhibitor, contributing to the management of inflammatory diseases such as arthritis and cardiovascular disorders .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly as a positive allosteric modulator of NMDA receptors. These receptors are vital for synaptic plasticity and memory function. The modulation of GluN2C/GluN2D subtypes has been linked to therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia .
Case Study 1: COX-II Inhibition
In a study published in ACS Omega, several isoquinoline derivatives were synthesized and tested for their anti-inflammatory activity. Among these, a compound structurally related to (4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone showed promising results with significant inhibition percentages against COX-II .
Case Study 2: NMDA Receptor Modulation
A recent study highlighted the effectiveness of isoquinoline derivatives in modulating NMDA receptors. The compound was shown to enhance synaptic transmission via selective modulation of GluN2C/D subtypes, leading to improved cognitive functions in animal models .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Methanone Group
The aryl group attached to the methanone significantly influences electronic properties and target affinity. Key examples include:
Key Observations :
Modifications to the Phenoxy/Alkyl Side Chain
The phenoxy/alkyl group at position 1 modulates solubility and membrane permeability:
Key Observations :
- Methoxy groups improve metabolic stability compared to alkyl or sulfonyl substituents.
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
Synthesis of this dihydroisoquinoline-derived methanone requires multi-step optimization. Key steps include:
- Catalyst Selection : Indium(III) chloride (InCl₃) at 20 mol% under microwave irradiation (360 W, 5 min) significantly improves cyclization efficiency compared to traditional acid/base methods, achieving ~63% yield .
- Solvent System : Dichloromethane (CH₂Cl₂) with di-isopropylether for crystallization enhances purity by minimizing byproducts .
- Intermediate Purification : Silica gel chromatography is critical for isolating (E)-1-(2-aminophenyl)-3-substituted prop-2-en-1-one intermediates, ensuring high enantiomeric purity.
Basic Question: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
A combination of techniques is required:
- ¹H/¹³C-NMR : Assign methoxy (δ 3.70–3.85 ppm) and dihydroisoquinoline protons (δ 2.50–3.20 ppm). Compare with analogs like 3,4-dihydroisoquinolin-2(1H)-yl methanones for backbone validation .
- X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles (e.g., 57.84° between aromatic rings in related structures) .
- HRMS : Accurately verifies molecular weight (e.g., [M+H]⁺ at m/z 503.994 for analogs) .
Advanced Question: How can molecular docking studies predict interactions with biological targets like serotonin or histamine receptors?
Methodological Answer:
- Target Selection : Prioritize receptors with known affinity for dihydroisoquinolines (e.g., 5-HT₂A, H₁) using databases like PubChem .
- Docking Software : Use AutoDock Vina with force fields (AMBER) to model ligand-receptor binding. Adjust parameters for methoxy and chlorophenyl substituents, which influence π-π stacking and hydrogen bonding .
- Validation : Cross-reference with experimental IC₅₀ values from radioligand assays for quinoline analogs .
Advanced Question: What strategies resolve contradictions in NMR data for regioisomeric byproducts?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiates between 6,7-dimethoxy and alternative substitution patterns by correlating adjacent protons and carbons .
- Isotopic Labeling : Introduce ¹³C at the methoxy group to track coupling constants in crowded spectral regions.
- Comparative Analysis : Contrast with structurally defined analogs (e.g., 8-hydroxy-3,4-dihydroquinolinone δ 6.85–7.20 ppm for aromatic protons) .
Advanced Question: How do intermolecular forces (e.g., hydrogen bonding, π-π stacking) influence crystal packing and stability?
Methodological Answer:
- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) form centrosymmetric dimers, as seen in related dihydroisoquinoline crystals .
- π-π Stacking : Pyridine ring interactions (centroid distance ~3.94 Å) enhance thermal stability, verified via DSC .
- Solvent Effects : Polar solvents like ethanol disrupt stacking, reducing crystallinity—optimize with low-polarity mixtures (e.g., CH₂Cl₂/ether) .
Advanced Question: What computational methods predict metabolic pathways and degradation products?
Methodological Answer:
- In Silico Tools : Use Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism. Focus on demethylation of methoxy groups and oxidation of the dihydroisoquinoline ring .
- DFT Calculations : Assess bond dissociation energies (BDE) for C–O (methoxy) and C–Cl bonds to identify labile sites .
- LC-MS/MS Validation : Compare predicted m/z values with experimental data for hydrolyzed or oxidized derivatives .
Basic Question: How to assess compound stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; track potency loss using UV-Vis at λ_max ~280 nm .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogs with enhanced selectivity?
Methodological Answer:
- Core Modifications : Replace 2-methoxyphenoxy with 4-fluorophenoxy to probe steric/electronic effects on receptor binding .
- Pharmacophore Mapping : Identify critical moieties (e.g., chlorophenyl for hydrophobic interactions) using Discovery Studio .
- In Vivo Testing : Use zebrafish models to evaluate blood-brain barrier penetration of analogs with logP < 3.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
